6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate
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Overview
Description
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a complex organic compound that features a combination of pyrimidine, pyran, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate typically involves multi-step organic reactions. One common method involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . This intermediate is then reacted with various amines and hydrazine hydrate to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Scientific Research Applications
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in multicomponent reactions to create diverse molecular structures.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The pyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The compound may also interact with enzymes involved in oxidative stress pathways, providing antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- **6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate
- **6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-methylphenoxy)acetate
Uniqueness
The uniqueness of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O6S/c1-10-4-5-20-18(21-10)29-9-12-7-15(23)16(8-27-12)28-17(24)13-6-11(19)2-3-14(13)22(25)26/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUJVJFPFVTSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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